molecular formula C13H16N2O4 B15123982 3-Cbz-amino-pyrrolidine-3-carboxylic acid

3-Cbz-amino-pyrrolidine-3-carboxylic acid

Cat. No.: B15123982
M. Wt: 264.28 g/mol
InChI Key: BDPDHJQXRLWSFS-UHFFFAOYSA-N
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Description

3-Cbz-amino-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the amino group at the third position of the pyrrolidine ring, and a carboxylic acid group at the same position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cbz-amino-pyrrolidine-3-carboxylic acid typically involves the protection of the amino group using the carbobenzyloxy (Cbz) group. This can be achieved through the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected pyrrolidine is then subjected to further reactions to introduce the carboxylic acid group at the third position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of protective groups like Cbz is crucial in multi-step organic syntheses to prevent unwanted side reactions and to facilitate the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cbz-amino-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed to remove the Cbz group.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Free amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

3-Cbz-amino-pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor agonists.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Cbz-amino-pyrrolidine-3-carboxylic acid involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during multi-step syntheses. Upon removal of the Cbz group, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme inhibition. The carboxylic acid group can also engage in reactions typical of carboxylic acids, such as esterification and amidation.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-amino-pyrrolidine-3-carboxylic acid: Similar to 3-Cbz-amino-pyrrolidine-3-carboxylic acid but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    N-Fmoc-amino-pyrrolidine-3-carboxylic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    N-Alloc-amino-pyrrolidine-3-carboxylic acid: Features an allyloxycarbonyl (Alloc) protecting group.

Uniqueness

This compound is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

1-amino-3-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c14-15-7-6-13(9-15,11(16)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9,14H2,(H,16,17)

InChI Key

BDPDHJQXRLWSFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)O)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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